molecular formula C13H18O2Si B3244526 (4-Methoxymethoxy-phenylethynyl)-trimethylsilane CAS No. 162271-44-5

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane

Cat. No.: B3244526
CAS No.: 162271-44-5
M. Wt: 234.37 g/mol
InChI Key: DSPDXRSVPOCLJK-UHFFFAOYSA-N
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Description

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane is a chemical compound with the molecular formula C13H18O2Si and a molecular weight of 234.37 g/mol. This compound is known for its unique structure, which includes a phenylethynyl group attached to a trimethylsilane moiety, with a methoxymethoxy group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane typically involves the reaction of 4-methoxymethoxyphenylacetylene with trimethylchlorosilane under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 50-70°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity. Continuous flow reactors or batch reactors can be used, and the reaction conditions are carefully controlled to ensure consistency and efficiency. Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxymethoxy-phenylethynyl)-trimethylsilane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions can be achieved using nucleophiles such as alcohols or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding phenolic compounds.

  • Reduction: Reduction reactions can produce the corresponding saturated hydrocarbon derivatives.

  • Substitution: Substitution reactions can result in the formation of various functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Medicine: It may be used in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.

  • Industry: The compound finds applications in material science, such as the synthesis of advanced polymers and coatings.

Mechanism of Action

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane can be compared with other similar compounds, such as phenylethynyl-trimethylsilane and methoxymethoxy-phenylacetylene. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the methoxymethoxy group in this compound imparts unique chemical properties that distinguish it from its analogs.

Comparison with Similar Compounds

  • Phenylethynyl-trimethylsilane

  • Methoxymethoxy-phenylacetylene

  • Trimethylsilyl-phenylacetylene

This comprehensive overview provides a detailed understanding of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(methoxymethoxy)phenyl]ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2Si/c1-14-11-15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDXRSVPOCLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-(2,2-dibromoethenyl)phenol methoxymethyl ether (16.56 g) in THF (350 ml) was cooled to -78° C., to which was added dropwise, under argon atmosphere, a 1.6M n-butyl lithium hexane solution (70 ml). The mixture was stirred for one hour under the same conditions, which was then warmed and stirred for one hour at room temperature. The reaction mixture was cooled with ice, to which was added dropwise trimethylchlorosilane (7.2 ml). The mixture was then stirred for 3 hours while warming up to room temperature, to which was added water to quench the reaction, followed by extraction with ethyl acetate. The organic layer was washed (a saturated aqueous saline solution) and dried (anhydrous magnesium sulfate), then the solvent was distilled off under reduced pressure. The residue was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane) to give 4-(2-trimethylsilylethynyl)phenol methoxymethyl ether (10.76 g) (Compound B-26). The physical properties are shown in Table 8.
Name
4-(2,2-dibromoethenyl)phenol methoxymethyl ether
Quantity
16.56 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5.74 g (21.7 mmol) of 1-iodo-4-methoxymethoxybenzene, 100 ml of triethylamine and a mixture of 1.53 g (2.18 mmol) of dichloro-bis(triphenylphosphine)palladium and 831 mg (4.37 mmol) of copper iodide are introduced into a three-necked flask. 6.14 ml (43.5 mmol) of trimethylsilylacetylene are then added and the medium is stirred for 48 h at room temperature. It is then poured into a water/ethyl acetate mixture. The organic phase is washed twice with water and, after separation of the phases by settling, it is washed with magnesium sulphate and concentrated.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis(triphenylphosphine)palladium
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
831 mg
Type
catalyst
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5.74 g (21.7 mmol) of 1-iodo-4-methoxymethoxybenzene, 100 ml of triethylamine and a mixture of 1.53 g (2.18 mmol) of dichlorobis(triphenylphosphine)palladium and 831 mg (4.37 mmol) of copper iodide are introduced into a three-necked flask. 6.14 ml (43.5 mmol) of trimethylsilylacetylene are then added and the medium is stirred for 48 h at room temperature. It is then poured into a water/ethyl acetate mixture. The organic phase is washed twice with water and, after separation of the phases by settling, it is washed with magnesium sulphate and concentrated.
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
catalyst
Reaction Step One
Quantity
831 mg
Type
catalyst
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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